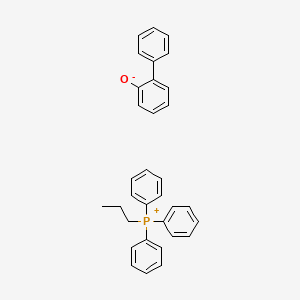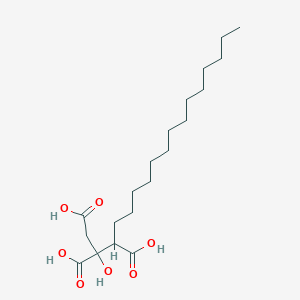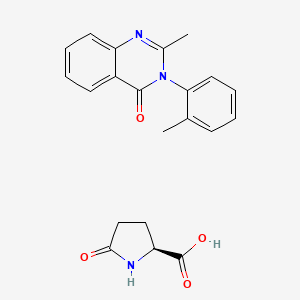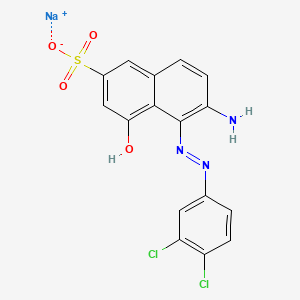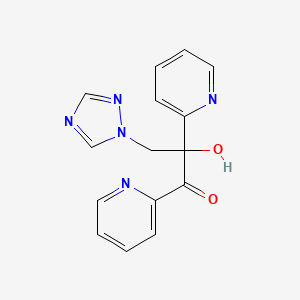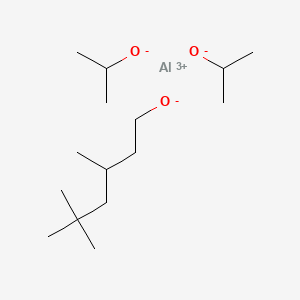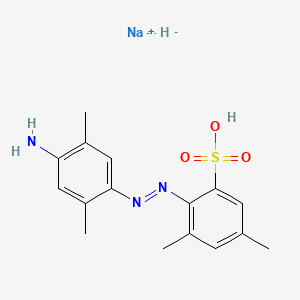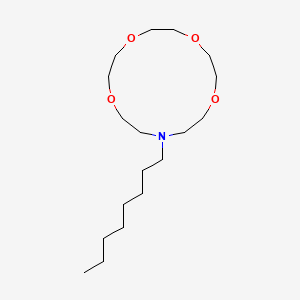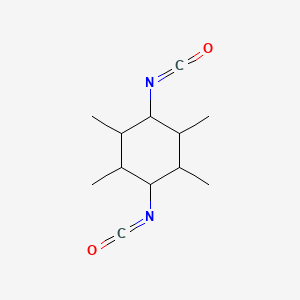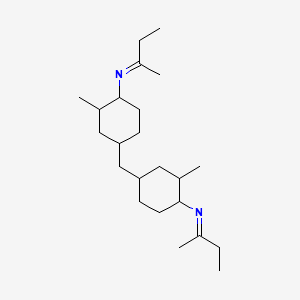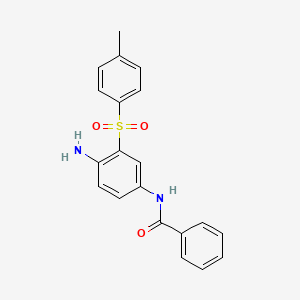
Methioninol S-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methioninol S-oxide is a sulfur-containing organic compound that is derived from the oxidation of methionine, an essential amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methioninol S-oxide can be synthesized through the oxidation of methionine using various oxidizing agents. Common oxidizing agents include hydrogen peroxide, hypochlorite, and other reactive oxygen species . The reaction typically involves the conversion of the sulfur atom in methionine to a sulfoxide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using controlled conditions to ensure high yield and purity. The use of biocatalysts, such as methionine sulfoxide reductases, can also be employed to facilitate the oxidation process .
Analyse Des Réactions Chimiques
Types of Reactions
Methioninol S-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to methionine sulfone.
Reduction: This compound can be reduced back to methionine using reducing agents like dithiothreitol or thioredoxin.
Substitution: The sulfoxide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, hypochlorite.
Reducing Agents: Dithiothreitol, thioredoxin.
Reaction Conditions: Typically carried out under controlled pH and temperature to optimize yield and selectivity.
Major Products Formed
Methionine Sulfone: Formed through further oxidation.
Methionine: Formed through reduction.
Applications De Recherche Scientifique
Methioninol S-oxide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in oxidative stress and protein function modulation.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in various chemical processes.
Mécanisme D'action
Methioninol S-oxide exerts its effects primarily through its ability to modulate redox reactions. It can act as both an oxidant and a reductant, depending on the cellular environment. The compound interacts with various molecular targets, including enzymes like methionine sulfoxide reductases, which play a crucial role in maintaining cellular redox balance . These interactions can influence signal transduction pathways and protein function, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methionine Sulfoxide: A closely related compound with similar redox properties.
Methionine Sulfone: A further oxidized form of methionine.
S-adenosyl-methionine: Another sulfur-containing compound involved in methylation reactions.
Uniqueness
Methioninol S-oxide is unique due to its specific redox properties and its ability to modulate protein function through reversible oxidation and reduction. This makes it a valuable tool in studying oxidative stress and its impact on cellular processes .
Propriétés
Numéro CAS |
1935901-06-6 |
|---|---|
Formule moléculaire |
C5H13NO2S |
Poids moléculaire |
151.23 g/mol |
Nom IUPAC |
(2S)-2-amino-4-methylsulfinylbutan-1-ol |
InChI |
InChI=1S/C5H13NO2S/c1-9(8)3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-,9?/m0/s1 |
Clé InChI |
JCIQSPZSTVLYLO-GXRJOMEUSA-N |
SMILES isomérique |
CS(=O)CC[C@@H](CO)N |
SMILES canonique |
CS(=O)CCC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


